4-bromo-2-tert-butylthiophene
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Overview
Description
4-Bromo-2-tert-butylthiophene: is an organic compound with the molecular formula C8H11BrS . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the fourth position and a tert-butyl group at the second position of the thiophene ring. It is typically a colorless or light yellow crystal and is widely used in the pharmaceutical industry due to its numerous benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 4-bromo-2-tert-butylthiophene involves the bromination of 2-tert-butylthiophene. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature and yields the desired product with high purity .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
4-Bromo-2-tert-butylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: The thiophene ring can be oxidized to form thiophene 1,1-dioxides, which are useful intermediates in organic synthesis.
Reduction Reactions: The compound can undergo reduction reactions to form thiophene derivatives with different substitution patterns.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution Products: Various substituted thiophenes depending on the nature of the substituent introduced.
Oxidation Products: Thiophene 1,1-dioxides.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
4-Bromo-2-tert-butylthiophene has several applications in scientific research:
Organic Semiconductors: It is used in the development of organic semiconductors and conductors due to its ability to form stable, highly conjugated systems.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Material Science: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 4-bromo-2-tert-butylthiophene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: It can participate in electron transfer processes due to its aromatic nature, making it useful in electronic applications.
Comparison with Similar Compounds
2-Bromo-5-tert-butylthiophene: Similar in structure but with the bromine atom at a different position.
3,4-Di-tert-butylthiophene: Contains two tert-butyl groups, leading to different steric and electronic properties.
Uniqueness:
4-Bromo-2-tert-butylthiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other thiophene derivatives. Its combination of a bromine atom and a tert-butyl group makes it particularly useful in various synthetic and industrial applications .
Properties
CAS No. |
160855-01-6 |
---|---|
Molecular Formula |
C8H11BrS |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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